Zanamivir Zanamivir Zanamivir is a member of guanidines. It has a role as an EC 3.2.1.18 (exo-alpha-sialidase) inhibitor and an antiviral agent.
A guanido-neuraminic acid that is used to inhibit neuraminidase.
Zanamivir is a Neuraminidase Inhibitor. The mechanism of action of zanamivir is as a Neuraminidase Inhibitor.
Zanamivir is an inhibitor of the influenza neuraminidase enzyme and is given by inhalation as therapy and prophylaxis against influenza A and B. Zanamivir has not been associated with clinically apparent liver injury, at least when given by inhalation.
Zanamivir is a sialic acid-analogue neuraminidase inhibitor with antiviral activity. Administered into the respiratory tract by aerosol inhalation, zanamivir selectively binds to and inhibits influenza A and B virus neuraminidase-mediated cleavage of sialic acid residues in host cell membrane-bound glycoprotein receptors for influenza viruses, preventing the release of progeny viruses from host cell surfaces and, so, further viral replication.
A guanido-neuraminic acid that is used to inhibit NEURAMINIDASE.
Brand Name: Vulcanchem
CAS No.: 139110-80-8
VCID: VC20742290
InChI: InChI=1S/C12H20N4O7/c1-4(18)15-8-5(16-12(13)14)2-7(11(21)22)23-10(8)9(20)6(19)3-17/h2,5-6,8-10,17,19-20H,3H2,1H3,(H,15,18)(H,21,22)(H4,13,14,16)/t5-,6+,8+,9+,10+/m0/s1
SMILES: CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N=C(N)N
Molecular Formula: C12H20N4O7
Molecular Weight: 332.31 g/mol

Zanamivir

CAS No.: 139110-80-8

Cat. No.: VC20742290

Molecular Formula: C12H20N4O7

Molecular Weight: 332.31 g/mol

Purity: > 98%

* For research use only. Not for human or veterinary use.

Zanamivir - 139110-80-8

CAS No. 139110-80-8
Molecular Formula C12H20N4O7
Molecular Weight 332.31 g/mol
IUPAC Name (2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid
Standard InChI InChI=1S/C12H20N4O7/c1-4(18)15-8-5(16-12(13)14)2-7(11(21)22)23-10(8)9(20)6(19)3-17/h2,5-6,8-10,17,19-20H,3H2,1H3,(H,15,18)(H,21,22)(H4,13,14,16)/t5-,6+,8+,9+,10+/m0/s1
Standard InChI Key ARAIBEBZBOPLMB-UFGQHTETSA-N
Isomeric SMILES CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)O)N=C(N)N
SMILES CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N=C(N)N
Canonical SMILES CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N=C(N)N
Appearance Solid powder
Colorform White to off-white powder
Melting Point 256 °C

Chemical Structure and Development

Zanamivir's development was based on two key scientific findings. Researchers initially observed that the transition-state analog 2,3-dehydro-2-deoxy-N-acetylneuraminic acid (DANA) functioned as a weak inhibitor of neuraminidase. Additionally, structural analysis revealed an empty negatively charged pocket in the region of the C4 on the sugar ring when examining the sialic acid substrate in complex with the enzyme active site .

The breakthrough in zanamivir's development came with the substitution of the C4-OH with a 4-guanidino group, which dramatically enhanced binding affinity more than 10,000-fold over DANA . This substantial improvement occurred because the larger basic residue created stronger interactions with the negatively charged pocket in the neuraminidase active site.

Table 1: Key Properties of Zanamivir

PropertyDescription
Chemical ClassNeuraminidase inhibitor
Structure BaseModified from DANA with C4-guanidino substitution
Binding Enhancement>10,000-fold over DANA
Primary TargetInfluenza virus neuraminidase
Secondary TargetsHuman sialidases NEU3 and NEU2 (Ki 3.7±0.48 and 12.9±0.07 μM)
Standard AdministrationOral inhalation
Alternative AdministrationIntravenous (severe cases)
Resistance BarrierHigh (compared to oseltamivir)

Unlike later neuraminidase inhibitors, zanamivir closely resembles the natural substrate, requiring no conformational changes in the enzyme for binding, a characteristic that would later prove important in its resistance profile .

Mechanism of Action

The primary mechanism of action of zanamivir involves inhibition of influenza virus neuraminidase with the possibility of alteration of virus particle aggregation and release . Neuraminidase is a surface enzyme that cleaves sialic acid residues from cellular receptors, enabling newly formed viral particles to detach from infected cells and spread to uninfected cells.

By binding to and inhibiting the neuraminidase protein, zanamivir renders the influenza virus unable to escape its host cell and infect others . This mechanism effectively prevents viral shedding and limits the spread of infection within the respiratory tract.

The binding characteristics of zanamivir to neuraminidase have been described as "slow binding," with research demonstrating that pre-incubation enhances binding to wild-type neuraminidases, resulting in lower IC50 values . This slow-binding property influences both the efficacy and resistance profile of the drug.

Administration and Dosage

Zanamivir is primarily administered by oral inhalation since the compound exhibits poor absorption through the gastrointestinal tract . This route of administration delivers the drug directly to the respiratory tract, which represents the primary site of influenza virus replication.

In severe cases where patients are unable to use inhaled medications, such as those requiring mechanical ventilation or extracorporeal membrane oxygenation (ECMO), intravenous zanamivir provides an alternative administration route. Clinical reports document successful use of IV zanamivir administered at a dosage of 600 mg twice daily in critically ill patients .

Treatment with zanamivir typically continues until viral clearance is achieved, as confirmed by negative polymerase chain reaction (PCR) results for influenza virus . The median duration of antiviral therapy in severe cases has been reported as 10 days (IQR 10-17 days) .

Severe Case Management with Intravenous Zanamivir

For patients with severe influenza infections, particularly those requiring intensive care, mechanical ventilation, or ECMO, intravenous zanamivir has emerged as a valuable treatment option. This administration route is especially relevant for patients who cannot take oral or aerosolized antiviral medications .

Case reports have documented successful use of IV zanamivir in critically ill patients. Research has reported the treatment of four patients admitted to intensive care with severe sepsis (SOFA score > 11) and acute respiratory distress syndrome requiring ECMO and mechanical ventilation during the 2017-2018 influenza season .

Table 3: Outcomes in Severe Cases Treated with IV Zanamivir

ParameterMedian Value (IQR)
SOFA score at ICU admission13
Time spent under ECMO (days)7 (6-8)
Time spent under mechanical ventilation (days)15 (8-21)
Length of stay in ICU (days)20 (14-28)
Duration of antiviral therapy (days)10 (10-17)
Survival rate100% (4/4 patients)

Despite the critical condition of these patients (with expected survival less than 50% at admission based on SOFA scores), clinical conditions progressively improved and all four patients survived . This suggests that IV zanamivir could be a good therapeutic option in patients with severe influenza infections who are unable to take oral or aerosolized antiviral medication .

IV zanamivir has proven particularly effective in patients with impaired gastrointestinal peristalsis and drug malabsorption who require life support measures such as deep sedation, neuromuscular blockade, and prone positioning . In such cases, achieving viral clearance has been possible despite relatively short treatment durations.

Comparison with Other Neuraminidase Inhibitors

Zanamivir was the first neuraminidase inhibitor developed, followed by oseltamivir (Tamiflu), peramivir, and laninamivir . Each compound has distinct structural features, administration routes, and resistance profiles that influence their clinical applications.

Oseltamivir was designed based on knowledge gained from zanamivir. While also derived from DANA, oseltamivir features a cyclohexene ring with two substitutions: a C4 amino group and a bulky hydrophobic pentyl ether side chain replacing the glycerol side chain . It is administered as the prodrug oseltamivir phosphate and converted by hepatic esterases to the active compound oseltamivir carboxylate .

Peramivir, licensed in Japan and for emergency use in some other countries, is based on DANA but features a cyclopentane ring and characteristics of both zanamivir and oseltamivir—the C4-guanidino substitution and a hydrophobic side chain, respectively . It is only effective when administered intravenously.

Laninamivir (Inavir), based on zanamivir with a 7-OCH3 substitution, is a long-acting neuraminidase inhibitor administered by oral inhalation as a single 40 mg dose of the laninamivir octanoate prodrug . It has been licensed in Japan and is undergoing clinical trials in other countries.

Table 4: Comparison of Neuraminidase Inhibitors

CharacteristicZanamivirOseltamivirPeramivirLaninamivir
Base StructureDANA with C4-guanidinoDANA with cyclohexene ringDANA with cyclopentane ringZanamivir with 7-OCH3
AdministrationOral inhalation, IVOralIVOral inhalation
DosingMultiple dosesMultiple dosesMultiple dosesSingle dose
Resistance BarrierHighLowerIntermediateHigh
Structural Changes Required for BindingNoneE276 rotationE276 rotationNone

Research has demonstrated that cross-resistance to peramivir can be caused by mutations conferring resistance to either zanamivir or oseltamivir . Since laninamivir is structurally similar to zanamivir, it is expected that resistance to laninamivir is also less likely to develop .

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